molecular formula C7H3BrCl2O2 B13634276 3-Bromo-5-chlorophenyl chloroformate

3-Bromo-5-chlorophenyl chloroformate

Katalognummer: B13634276
Molekulargewicht: 269.90 g/mol
InChI-Schlüssel: GXBJPAGZHLLJFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-5-chlorophenyl chloroformate is an organic compound with the molecular formula C7H3BrClO2 It is a derivative of phenyl chloroformate, where the phenyl ring is substituted with bromine and chlorine atoms at the 3 and 5 positions, respectively

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chlorophenyl chloroformate typically involves the chlorination and bromination of phenyl chloroformate. One common method is the direct halogenation of phenyl chloroformate using bromine and chlorine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a multi-step process. This involves the initial preparation of phenyl chloroformate, followed by selective bromination and chlorination. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-5-chlorophenyl chloroformate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloroformate group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at moderate temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with an amine would yield a carbamate, while reaction with an alcohol would produce a carbonate ester.

Wissenschaftliche Forschungsanwendungen

3-Bromo-5-chlorophenyl chloroformate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound can be used to modify biomolecules, such as proteins and peptides, for studying their structure and function.

    Medicinal Chemistry: It is employed in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-Bromo-5-chlorophenyl chloroformate involves its reactivity towards nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives, depending on the nature of the nucleophile. The bromine and chlorine substituents on the phenyl ring can influence the reactivity and selectivity of the compound in different reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Bromo-5-chlorophenol: A related compound where the chloroformate group is replaced by a hydroxyl group.

    3-Bromo-5-chlorobenzoic acid: Another similar compound with a carboxyl group instead of the chloroformate group.

Uniqueness

3-Bromo-5-chlorophenyl chloroformate is unique due to the presence of both bromine and chlorine substituents on the phenyl ring, along with the reactive chloroformate group. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and other applications.

Eigenschaften

Molekularformel

C7H3BrCl2O2

Molekulargewicht

269.90 g/mol

IUPAC-Name

(3-bromo-5-chlorophenyl) carbonochloridate

InChI

InChI=1S/C7H3BrCl2O2/c8-4-1-5(9)3-6(2-4)12-7(10)11/h1-3H

InChI-Schlüssel

GXBJPAGZHLLJFW-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C=C1Cl)Br)OC(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.